molecular formula C6H9IN2 B2765412 4-iodo-3-isopropyl-1H-pyrazole CAS No. 628332-22-9

4-iodo-3-isopropyl-1H-pyrazole

Cat. No.: B2765412
CAS No.: 628332-22-9
M. Wt: 236.056
InChI Key: INBOIUGVELRNHO-UHFFFAOYSA-N
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Description

4-Iodo-3-isopropyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a substituent iodine atom at the fourth position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which yields 5-substituted 4-iodo-1-tosylpyrazoles . In the presence of acetic acid, the corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the fourth position can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.

    Cyclization Reactions: Products include more complex heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of 4-iodo-3-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to alter signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-isopropyl-1H-pyrazole
  • 3-Iodo-1H-pyrazole
  • 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

Uniqueness

4-Iodo-3-isopropyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Iodo-3-isopropyl-1H-pyrazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in drug discovery and agriculture.

Chemical Structure and Properties

This compound features a five-membered ring structure with two adjacent nitrogen atoms and an iodine substituent at the fourth position. The presence of the isopropyl group at the third position enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is C7H11IN2C_7H_{11}IN_2 with a molecular weight of approximately 250.08 g/mol.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. It can act as a ligand, modulating enzymatic activity and signal transduction pathways. For instance, it has been shown to inhibit specific kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell-based assays involving various cancer cell lines (e.g., breast cancer, melanoma), this compound showed promising results with IC50 values indicating effective inhibition of cell proliferation . Modifications to the pyrazole structure have further enhanced its potency against specific cancer types.

Case Studies and Research Findings

Several studies have elucidated the biological activities of this compound:

Study Focus Findings
Selvam et al. (2014)Anti-inflammatoryCompounds derived from pyrazoles showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs .
Burguete et al. (2016)AntimicrobialDemonstrated significant activity against multiple bacterial strains, highlighting the importance of substituents on the pyrazole ring for enhanced efficacy .
Chovatia et al. (2020)AnticancerEvaluated against various tumor cell lines; certain derivatives exhibited IC50 values as low as 138 nM, indicating strong antiproliferative effects .

Properties

IUPAC Name

4-iodo-5-propan-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBOIUGVELRNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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